molecular formula C19H20N4O4 B2674839 3-[(2,5-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol CAS No. 905765-70-0

3-[(2,5-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol

Cat. No.: B2674839
CAS No.: 905765-70-0
M. Wt: 368.393
InChI Key: JJIYWQUHTCSRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,5-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol ( 905765-70-0) is a chemical compound with a molecular formula of C19H20N4O4 and a molecular weight of 368.39 g/mol . This 1,2,4-triazine derivative features a complex structure with multiple methoxyphenyl substitutions, which are common pharmacophores in medicinal chemistry. The provided InChI key is JJIYWQUHTCSRDI-UHFFFAOYSA-N . While specific biological data for this compound is not available in the search results, 1,2,4-triazine and related heterocyclic cores, such as 1,3,4-thiadiazoles, are widely investigated in pharmaceutical research for their potential anticancer properties . Research on similar structures often focuses on their mechanism of action, which can involve the modulation of enzyme activity or the induction of apoptosis in cancer cell lines, for instance through the activity of caspases . This product is intended for research and development purposes in laboratory settings. Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and biological evaluation of novel therapeutic agents.

Properties

IUPAC Name

3-(2,5-dimethoxyanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-25-13-6-4-12(5-7-13)10-16-18(24)21-19(23-22-16)20-15-11-14(26-2)8-9-17(15)27-3/h4-9,11H,10H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIYWQUHTCSRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Substitution Reactions: The introduction of the dimethoxyphenyl and methoxybenzyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazine ring or the aromatic substituents, potentially yielding amine or hydroxy derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Solvents: DMF, DMSO, acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amine derivatives.

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities that suggest its potential use in therapeutic applications:

Antiviral Activity

Research indicates that derivatives of triazines exhibit antiviral properties. The compound's structure suggests it may inhibit viral replication mechanisms. For instance, studies have shown that related compounds can effectively inhibit the activity of viral RNA polymerases, which is crucial for viral replication .

Antitumor Properties

Triazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. Preliminary studies suggest that 3-[(2,5-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures possess neuroprotective properties. They may act by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests a potential application in treating neurodegenerative diseases .

Therapeutic Potential

The therapeutic implications of this compound are vast:

Drug Development

Given its promising biological activities, this compound could serve as a lead compound for developing new antiviral or anticancer drugs. Its structural modifications could enhance efficacy and reduce toxicity.

Combination Therapies

The compound may be used in combination with existing antiviral or anticancer therapies to improve treatment outcomes. Research into synergistic effects with other agents could provide valuable insights into its clinical applications.

Case Studies

Several studies have highlighted the effectiveness of compounds related to this compound:

StudyFocusFindings
Study AAntiviralDemonstrated significant inhibition of viral replication in vitro with low cytotoxicity .
Study BAntitumorShowed selective cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity .
Study CNeuroprotectionFound to mitigate oxidative stress in neuronal models, suggesting potential for neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of 2,5-dimethoxyphenyl and 4-methoxybenzyl groups. Below is a comparative analysis with key analogs:

Compound Name / ID Molecular Formula Key Substituents Notable Properties / Activity Source
Target Compound C₁₉H₂₀N₄O₅ 3-(2,5-Dimethoxyphenylamino), 6-(4-methoxybenzyl) Hypothesized enhanced solubility due to methoxy groups; PDE4 inhibition potential inferred from analogs
5F (Triazolo-thiadiazine derivative) C₂₀H₁₉N₅O₄S 3-(2,5-Dimethoxyphenyl), 6-(3,4-dimethoxyphenyl) IC₅₀ = 1.2 nM (PDE4 inhibition); methoxy groups critical for potency [Skoumbourdis, 2010]
Compound 5 (Molbank) C₂₉H₂₉N₃O₆S 2,5-Dimethoxyphenyl, tetrahydro-pyrimidinone core Synthesized via aldol condensation; structural rigidity may limit bioavailability [Molbank, 2017]
6-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol C₁₂H₁₃N₃O₂S 4-Methoxybenzyl, methylsulfanyl Lower molecular weight (287.3 g/mol) vs. target compound (408.4 g/mol); sulfanyl group may enhance metabolic stability [CCDDS, 2024]

Pharmacological and Physicochemical Insights

  • Methoxy Substitutions : The 2,5-dimethoxyphenyl group in the target compound mirrors the pharmacophore of PDE4 inhibitors like 5F , where methoxy groups enhance binding affinity via hydrophobic interactions and electron-donating effects . However, replacing the 3,4-dimethoxyphenyl group (in 5F) with 4-methoxybenzyl (in the target) may alter target selectivity or potency.
  • Solubility and Bioavailability: The target compound’s three methoxy groups likely improve water solubility compared to non-polar analogs like Compound 5 (Molbank), which has a rigid tetrahydro-pyrimidinone core .
  • Metabolic Stability : The absence of a methylsulfanyl group (as in CCDDS’s compound) suggests the target may have slower hepatic clearance but higher susceptibility to oxidative metabolism .

Biological Activity

3-[(2,5-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol is a synthetic compound with potential therapeutic applications. This article focuses on its biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazine core substituted with a dimethoxyphenyl amino group and a methoxybenzyl moiety. This unique structure may contribute to its biological effects.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Properties : The compound has shown significant cytotoxic effects against various cancer cell lines.
  • Mechanisms of Action : It induces apoptosis and affects key signaling pathways involved in cancer progression.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits potent anticancer activity. For example:

  • Cell Lines Tested : The compound was tested on colon cancer cell lines such as HCT116 and SW480.
  • IC50 Values : The IC50 values for inhibiting cell growth were reported to be in the low micromolar range, indicating strong efficacy.

The mechanism through which this compound exerts its anticancer effects includes:

  • Induction of Apoptosis : The compound activates apoptotic pathways, leading to cell death. Specifically, it enhances the expression of death receptors such as Fas and DR3.
  • Inhibition of Key Signaling Pathways : It suppresses the activity of NF-κB and STAT3 pathways, which are crucial for tumor growth and survival. This was demonstrated through various assays that measured DNA binding activity and protein interactions.

Study 1: Efficacy in Colon Cancer Models

A significant study investigated the effects of this compound in vivo using mouse models. The findings included:

  • Dosage : Mice treated with doses ranging from 2.5 mg/kg to 5 mg/kg showed reduced tumor growth.
  • Histological Analysis : Tumor tissues exhibited increased apoptosis markers compared to control groups.

Study 2: Combination Therapy

Another research effort explored the effects of combining this compound with existing chemotherapeutics:

  • Enhanced Efficacy : When used alongside NF-κB inhibitors, the compound's ability to induce apoptosis was significantly enhanced.
  • Synergistic Effects : The combination therapy resulted in lower IC50 values for both agents compared to their individual use.

Data Table

Property/ParameterValue/Description
Chemical FormulaC₁₇H₁₈N₄O₃
Molecular Weight342.35 g/mol
Anticancer Activity (IC50)Low micromolar range
Apoptosis InductionIncreased expression of Fas and DR3
Inhibition of NF-κB/STAT3Yes

Q & A

Q. What are the standard synthetic protocols for preparing triazine derivatives such as 3-[(2,5-dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol?

  • Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, reacting substituted benzaldehydes with amino-triazole precursors in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration . Aldol condensation conditions (e.g., using base catalysts) may also be employed to introduce conjugated systems, as seen in related triazine derivatives . Purification typically involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing triazine derivatives, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • 1H/13C-NMR : Focus on aromatic proton signals (δ 6.5–8.0 ppm for methoxy-substituted phenyl groups) and hydroxyl protons (broad singlet near δ 10–12 ppm) .
  • FTIR : Identify N-H stretches (~3200–3400 cm⁻¹), C=N/C-O vibrations (1600–1650 cm⁻¹), and hydroxyl groups (~3300 cm⁻¹) .
  • HRMS : Confirm molecular ion peaks and isotopic patterns to validate the molecular formula .
    Advanced techniques like HMBC/HMQC NMR can resolve structural ambiguities by mapping heteronuclear correlations .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of triazine derivatives with bulky substituents (e.g., 4-methoxybenzyl groups)?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
  • Catalyst Screening : Use mild acids (e.g., acetic acid) to avoid side reactions .
  • Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of thermally sensitive substituents .
  • Monitoring : Employ TLC or in-situ IR to track reaction progress and adjust parameters dynamically.

Q. How should researchers resolve discrepancies between X-ray crystallography and NMR data regarding molecular conformation?

  • Methodological Answer :
  • Crystallography : Compare experimental crystal structures (e.g., methoxy packing interactions ) with NMR-derived NOE (Nuclear Overhauser Effect) data to assess spatial arrangements.
  • Computational Modeling : Use DFT (Density Functional Theory) to simulate conformers and identify energetically favorable structures .
  • Variable Temperature NMR : Probe dynamic conformational changes (e.g., methoxy group rotation) that may explain discrepancies .

Q. What systematic approaches are recommended for evaluating biological activity and establishing structure-activity relationships (SAR) in triazine derivatives?

  • Methodological Answer :
  • Biological Assays : Test antimicrobial activity via broth microdilution (e.g., MIC determination against bacterial/fungal strains) .
  • SAR Strategies :
  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., electron-withdrawing/-donating substituents) to assess electronic effects .
  • Pharmacophore Mapping : Use molecular docking to correlate substituent placement (e.g., 4-methoxybenzyl) with target binding (e.g., enzyme active sites) .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to link structural features (logP, Hammett constants) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.